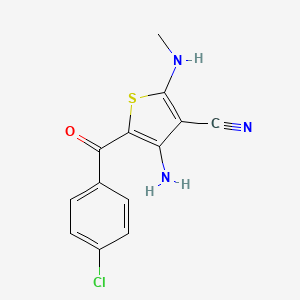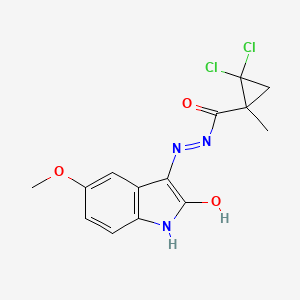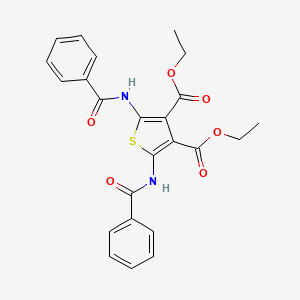
1-(3,5-dimethyl-1-piperidinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-dimethyl-1-piperidinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride, also known as L755,507, is a selective beta3-adrenergic receptor agonist. It has been widely used in scientific research to study the physiological and biochemical effects of beta3-adrenergic receptor activation.
作用机制
1-(3,5-dimethyl-1-piperidinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride selectively activates the beta3-adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to the activation of adenylate cyclase and the production of cyclic AMP (cAMP). Increased levels of cAMP activate protein kinase A (PKA), which leads to the phosphorylation of various proteins involved in lipolysis, thermogenesis, and glucose uptake.
Biochemical and Physiological Effects:
This compound has been shown to increase lipolysis and thermogenesis in adipose tissue, which leads to the breakdown of stored fat and the production of heat. It has also been shown to increase glucose uptake in adipose tissue and skeletal muscle, which improves insulin sensitivity and glucose homeostasis. In animal models, this compound has been shown to reduce body weight and improve metabolic parameters such as blood glucose, insulin, and lipid levels.
实验室实验的优点和局限性
One advantage of using 1-(3,5-dimethyl-1-piperidinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride in lab experiments is its selectivity for the beta3-adrenergic receptor, which allows for specific activation of this receptor without affecting other adrenergic receptors. Another advantage is its well-established synthesis method and purity optimization, which ensures consistent and reliable results. However, one limitation is the potential for off-target effects, as beta3-adrenergic receptors are also expressed in other tissues such as the heart and bladder. Another limitation is the need for specialized equipment and expertise to perform experiments involving this compound.
未来方向
There are several future directions for the study of 1-(3,5-dimethyl-1-piperidinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride. One direction is the investigation of its potential use in the treatment of obesity, diabetes, and other metabolic disorders. Another direction is the study of its effects on other tissues that express beta3-adrenergic receptors, such as the heart and bladder. Additionally, the development of more selective and potent beta3-adrenergic receptor agonists could lead to improved therapeutic options for metabolic disorders.
合成方法
1-(3,5-dimethyl-1-piperidinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride is synthesized by the reaction of 2-fluorophenol with 3,5-dimethylpiperidine in the presence of sodium hydride. The resulting product is then reacted with 2-propanol to form this compound. The synthesis process has been described in detail in scientific literature, and the purity and yield of the product have been optimized through various methods.
科学研究应用
1-(3,5-dimethyl-1-piperidinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride has been widely used in scientific research to study the physiological and biochemical effects of beta3-adrenergic receptor activation. It has been shown to increase lipolysis, thermogenesis, and glucose uptake in adipose tissue, as well as improve insulin sensitivity and glucose homeostasis in animal models. This compound has also been investigated for its potential use in the treatment of obesity, diabetes, and other metabolic disorders.
属性
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-3-(2-fluorophenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FNO2.ClH/c1-12-7-13(2)9-18(8-12)10-14(19)11-20-16-6-4-3-5-15(16)17;/h3-6,12-14,19H,7-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUZZEGAGXZXRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COC2=CC=CC=C2F)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2-fluorobenzyl)-2-[(6-methyl-2-pyridinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6056674.png)
![2-(1-isobutyl-4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6056679.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-3-{1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6056686.png)


![3-[1-(3-acetylbenzyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B6056710.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-methyl-N-(3-pyridinylmethyl)-3-furamide](/img/structure/B6056714.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-{[isopropyl(methyl)amino]methyl}-2-piperidinone](/img/structure/B6056727.png)
![5-oxo-5-{[3-(propoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}pentanoic acid](/img/structure/B6056730.png)
![(5S)-5-[(benzyl{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6056737.png)
![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-methylpiperidine](/img/structure/B6056745.png)
![3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole](/img/structure/B6056751.png)
![N-(5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B6056761.png)
